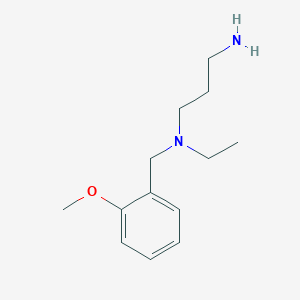![molecular formula C11H8BrClO2 B8282910 4-Chloro-3-[2-bromoethyl]-isocoumarin](/img/structure/B8282910.png)
4-Chloro-3-[2-bromoethyl]-isocoumarin
概要
説明
4-Chloro-3-[2-bromoethyl]-isocoumarin is an organic compound that belongs to the class of isocoumarins. Isocoumarins are lactones derived from 3-hydroxy-1H-isochromen-1-one. The presence of chloro and bromo substituents on the isocoumarin ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[2-bromoethyl]-isocoumarin typically involves the bromination and chlorination of isocoumarin derivatives. One common method is the electrophilic aromatic substitution reaction, where isocoumarin is treated with bromine and chlorine under controlled conditions to introduce the bromo and chloro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
化学反応の分析
Types of Reactions
4-Chloro-3-[2-bromoethyl]-isocoumarin undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isocoumarins, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
4-Chloro-3-[2-bromoethyl]-isocoumarin has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Chloro-3-[2-bromoethyl]-isocoumarin involves its interaction with specific molecular targets. The chloro and bromo substituents can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-Chloro-1-[2-bromoethyl]benzene
- 3-Chloro-1-[2-bromoethyl]benzene
- 1-Bromo-4-chlorobutane
Uniqueness
4-Chloro-3-[2-bromoethyl]-isocoumarin is unique due to its isocoumarin core structure combined with chloro and bromo substituents. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C11H8BrClO2 |
|---|---|
分子量 |
287.53 g/mol |
IUPAC名 |
3-(2-bromoethyl)-4-chloroisochromen-1-one |
InChI |
InChI=1S/C11H8BrClO2/c12-6-5-9-10(13)7-3-1-2-4-8(7)11(14)15-9/h1-4H,5-6H2 |
InChIキー |
RFYKBEZNVDSTJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(OC2=O)CCBr)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[4-(tetrahydro-2H-pyran-2-yloxy)cyclohexyl]oxy}-1H-indazole](/img/structure/B8282831.png)
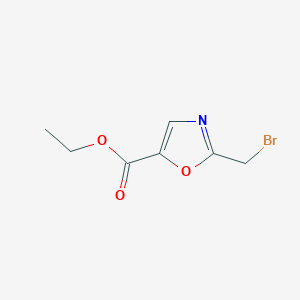
![[2-(1H-Imidazol-4-yl)-ethyl]-(3-nitro-pyridin-2-yl)-amine](/img/structure/B8282839.png)
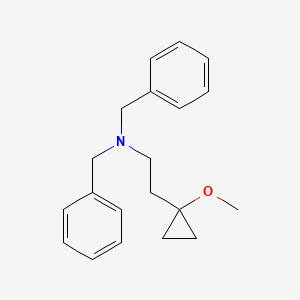
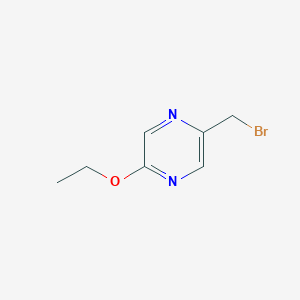
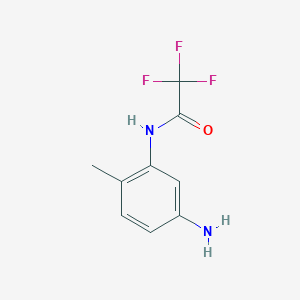
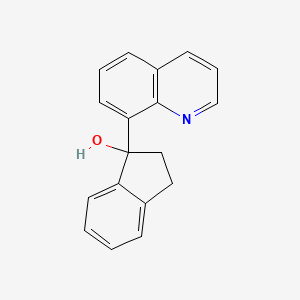
![2-(4-Chlorophenyl)-2-[1-(4-chlorophenyl)-2-methylpropan-2-yl]oxirane](/img/structure/B8282886.png)
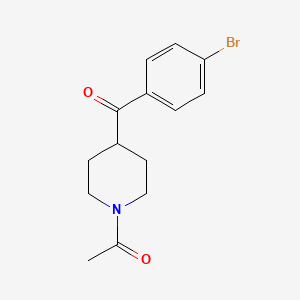
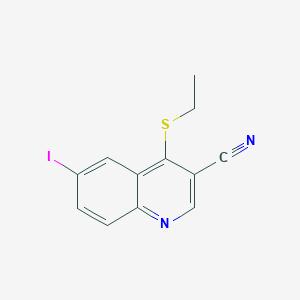
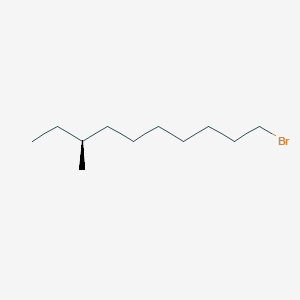
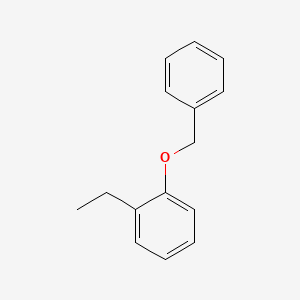
![5-bromo-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B8282926.png)
